Lithium, (dimethylphenylsilyl)-

Organometallic kinetics Silyllithium reactivity Stop-flow spectroscopy

Lithium, (dimethylphenylsilyl)- (PhMe₂SiLi, CAS 3839-31-4) is an organosilyllithium reagent with molecular formula C₈H₁₁LiSi and molecular weight 142.2 g/mol. It is soluble in tetrahydrofuran (THF) and diethyl ether , and NMR studies indicate it exists as a monomeric species in ether solution.

Molecular Formula C8H11LiSi
Molecular Weight 142.2 g/mol
CAS No. 3839-31-4
Cat. No. B1245678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium, (dimethylphenylsilyl)-
CAS3839-31-4
Synonymsphenyldimethylsilyllithium
PhMe2SiLi
Molecular FormulaC8H11LiSi
Molecular Weight142.2 g/mol
Structural Identifiers
SMILES[Li+].C[Si-](C)C1=CC=CC=C1
InChIInChI=1S/C8H11Si.Li/c1-9(2)8-6-4-3-5-7-8;/h3-7H,1-2H3;/q-1;+1
InChIKeySKTKZZDMIDTKNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium, (dimethylphenylsilyl)- (CAS 3839-31-4): Procurement-Grade Properties and Synthetic Utility


Lithium, (dimethylphenylsilyl)- (PhMe₂SiLi, CAS 3839-31-4) is an organosilyllithium reagent with molecular formula C₈H₁₁LiSi and molecular weight 142.2 g/mol . It is soluble in tetrahydrofuran (THF) and diethyl ether , and NMR studies indicate it exists as a monomeric species in ether solution . As a potent silyl nucleophile, it is widely employed for additions to carbonyl compounds, conjugate additions to α,β-unsaturated systems (in the presence of copper(I) salts), silylcupration of alkynes and allenes, and deoxygenation reactions .

Lithium, (dimethylphenylsilyl)- (CAS 3839-31-4): Why Generic Silyllithium Substitution Is Not Advisable


Silyllithium reagents cannot be treated as interchangeable commodities due to substantial variations in both synthetic accessibility and reaction kinetics. The phenyldimethylsilyl group forms a lithium reagent more readily than trialkylsilyl groups , yet even closely related aryl-substituted silyl groups frequently fail to generate the corresponding silyllithium reagent at all. Notably, the simple replacement of phenyl with p-tolyl (PhMe₂SiCl → p-TolMe₂SiCl) results only in disilane formation with no further conversion to the silyllithium species [1]. Additionally, comparative kinetic studies reveal that PhMe₂SiLi, Ph₂MeSiLi, and Ph₃SiLi exhibit distinct thermodynamic activation parameters across multiple reaction systems [2] [3], precluding straightforward substitution. These differences in formability, stability, and reactivity kinetics directly impact reproducibility and yield outcomes in synthetic workflows, making compound-specific procurement essential.

Lithium, (dimethylphenylsilyl)- (CAS 3839-31-4): Quantified Differentiation Against Comparator Silyllithium Reagents


Reaction Kinetics with 1,1-Diphenylethylene: Lower Free Energy Barrier than Ph₃SiLi

In reactions with 1,1-diphenylethylene in THF at −40°C, PhMe₂SiLi exhibits a lower free energy of activation (ΔG‡) than Ph₃SiLi, indicating a kinetically more accessible addition pathway [1]. The activation enthalpy (ΔH‡) for PhMe₂SiLi is lower than that for Ph₃SiLi, while the activation entropy (ΔS‡) is comparable across the series [1].

Organometallic kinetics Silyllithium reactivity Stop-flow spectroscopy

Reaction Kinetics with Tetrahydrofuran: Distinct Activation Enthalpy Profile

The reaction of silyllithium reagents with THF solvent (R₃SiLi + C₄H₈O → R₃Si·(CH₂)₄O⁻Li⁺) reveals that PhMe₂SiLi has an activation enthalpy (ΔH‡) intermediate between Ph₂MeSiLi and Ph₃SiLi, with the largest negative activation entropy among the three reagents studied [1].

Solvent stability Organometallic kinetics Activation thermodynamics

Reaction Kinetics with 9-Phenylfluorene: Comparable Activation Energy to Ph₂MeSiLi

In the rapid reaction with 9-phenylfluorene in THF, PhMe₂SiLi and Ph₂MeSiLi exhibit identical activation enthalpy (ΔH‡ = 4.0 kcal·mol⁻¹) and free energy (ΔG‡ = 12.5 kcal·mol⁻¹), both slightly lower than Ph₃SiLi [1]. The reaction is first-order in both 9-phenylfluorene and the silyllithium reagent [1].

Nucleophilic addition kinetics Silyllithium reactivity Stop-flow analysis

Superior α-Silyl Carbanion Stability: PhMe₂SiCCl₂Li vs. Me₃SiCCl₂Li

α-Silyldichloromethyllithium reagents derived from PhMe₂SiCCl₂H exhibit significantly greater stability at −78°C compared to their trimethylsilyl analog. The relative stability order was established as Ph₂MeSiCCl₂Li ≈ PhMe₂SiCCl₂Li >> Me₃SiCCl₂Li [1].

Carbanion stability Dichloromethyllithium reagents α-Silyl carbanions

Unequaled Synthetic Accessibility: Formation Fails for Closely Related Aryl Analogs

PhMe₂SiLi is readily generated from PhMe₂SiCl and lithium metal, making it the most commonly used silyllithium reagent . However, this same method of formation often fails even for closely related silyl groups; the simple replacement of phenyl with p-tolyl affords only the corresponding disilane with no further conversion to the silyllithium reagent [1].

Silyllithium preparation Organolithium synthesis Reagent formability

Extended Solution Titre Stability: Differentiated Behavior from Alkyllithiums

PhMe₂SiLi can be accurately titrated using the standard double titration method for organolithium reagents, despite the formation of silyl bromide upon addition of 1,2-dibromoethane, because the silyl bromide is rapidly consumed by excess silyllithium [1]. Critically, the reagent differs from alkyllithiums in maintaining its titre over a long period even as traces of water enter the solution, provided that lithium metal is still present [2].

Reagent titration Organolithium stability Solution storage

Lithium, (dimethylphenylsilyl)- (CAS 3839-31-4): Evidence-Backed Research and Industrial Application Scenarios


Regiospecific Synthesis of Cyclic Silyl Enol Ethers via 1,2-Addition and Brook Rearrangement

PhMe₂SiLi undergoes 1,2-addition to cyclic α,β-unsaturated ketones in THF, generating silyl carbinols that, upon treatment with catalytic NaH at 25°C, undergo Brook rearrangement to yield cyclic silyl enol ethers with complete regiospecificity [1]. The kinetic data demonstrating lower ΔG‡ for PhMe₂SiLi relative to Ph₃SiLi in alkene addition [2] supports its suitability for such transformations requiring controlled nucleophilic attack.

Synthesis of Arylsilanes via Formal Nucleophilic Silyl Substitution of Aryl Halides

PhMe₂SiLi reacts with various aryl halides to form the corresponding arylsilanes in moderate to good yields through a polar halogenophilic attack mechanism [1]. This methodology provides an alternative to transition-metal-catalyzed silylation and leverages the established synthetic accessibility of PhMe₂SiLi [2].

Preparation of Silicon-Substituted Heterocycles via Selective Nucleophilic Addition

PhMe₂SiLi selectively adds to the electrophilic C-6 position of 5-substituted 1,3-dimethyluracils, while showing altered regioselectivity with 6-substituted derivatives [1]. The distinct kinetic profile of PhMe₂SiLi relative to other silyllithium reagents [2] [3] supports its use in heterocyclic functionalization where competing reaction pathways must be controlled.

Synthesis of α,α-Dichloroalkylsilanes via Stable α-Silyl Carbanion Intermediates

PhMe₂SiCCl₂Li, generated from PhMe₂SiCCl₂H and LDA, exhibits substantially greater stability at −78°C than its trimethylsilyl counterpart Me₃SiCCl₂Li [1]. This enhanced carbanion stability enables efficient alkylation with primary bromides and iodides to yield α,α-dichloroalkylsilanes, which undergo stereoselective dehydrochlorination to (Z)-1-chloroalkenylsilanes.

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